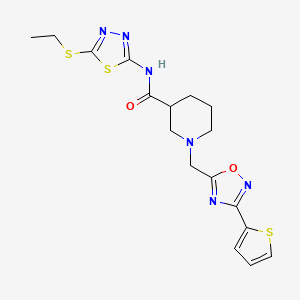
N-(5-(エチルチオ)-1,3,4-チアゾール-2-イル)-1-((3-(チオフェン-2-イル)-1,2,4-オキサジアゾール-5-イル)メチル)ピペリジン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C17H20N6O2S3 and its molecular weight is 436.57. The purity is usually 95%.
BenchChem offers high-quality N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機エレクトロニクス:ジチエノ[3,2-b:2′,3′-d]チオフェン (DTT)
ジチエノ[3,2-b:2′,3′-d]チオフェン (DTT)は、融合したチオフェン分子であり、有機エレクトロニクスにおいて大きな注目を集めています。以下にその理由を説明します。
超分子化学
DTTのユニークな構造は、超分子化学においても価値があります。
要約すると、DTTは有機エレクトロニクスと超分子化学の橋渡しとなり、世界中の材料科学者や研究者にとってエキサイティングな展望を提供しています。その汎用性とユニークな特性は、DTTを計り知れない可能性を秘めた優れたビルディングブロックにしています。
生物活性
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structural features that include thiadiazole and oxadiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound based on recent research findings.
Structural Characteristics
The compound's structure integrates several functional groups that enhance its biological interactions:
- Thiadiazole and Oxadiazole Scaffolds : These heterocycles are recognized for their roles in various therapeutic applications including antimicrobial and anticancer activities.
Antimicrobial Activity
Research has shown that compounds containing thiadiazole and oxadiazole rings exhibit strong antimicrobial properties. For instance:
- A study indicated that derivatives of 1,3,4-thiadiazole demonstrated significant activity against various bacterial strains, with some compounds showing minimum inhibitory concentrations (MIC) lower than traditional antibiotics .
Anticancer Activity
The anticancer potential of this compound is notable. Several studies have reported on the efficacy of similar compounds against different cancer cell lines:
- In vitro studies demonstrated that derivatives with the thiadiazole scaffold inhibited cell proliferation in human cancer cell lines such as MDA-MB-231 and HepG-2 .
- The IC50 values for these compounds often ranged between 3.3 μM to 8.03 μM, indicating potent activity compared to control drugs like cisplatin .
Anti-inflammatory and Analgesic Properties
Compounds with similar structures have also been evaluated for their anti-inflammatory effects. The presence of the thiadiazole moiety contributes to the modulation of inflammatory pathways, making them potential candidates for treating inflammatory diseases .
The mechanisms by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Thiadiazole derivatives have been shown to inhibit key enzymes involved in cell proliferation and inflammation.
- Targeting Kinases : Some studies suggest that these compounds can interact with kinases involved in tumorigenesis, disrupting cancer cell signaling pathways .
- DNA Interaction : The ability to inhibit DNA synthesis has been documented, which is crucial for the anticancer activity of these compounds .
Research Findings Summary
| Activity | Cell Line/Target | IC50/MIC | Reference |
|---|---|---|---|
| Antimicrobial | Various strains | MIC < 26.46 μg/mL | |
| Anticancer | MDA-MB-231 | IC50 3.3 μM | |
| HepG-2 | IC50 4.37 μM | ||
| Anti-inflammatory | In vitro models | Not specified |
Case Studies
Several case studies have highlighted the therapeutic potential of thiadiazole derivatives:
- Study on Anticancer Activity : A compound similar to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide was tested against various cancer cell lines and showed promising results in inhibiting tumor growth through specific molecular interactions .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of thiadiazole derivatives against resistant bacterial strains, demonstrating their potential as new therapeutic agents in combating infections .
特性
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S3/c1-2-26-17-21-20-16(28-17)19-15(24)11-5-3-7-23(9-11)10-13-18-14(22-25-13)12-6-4-8-27-12/h4,6,8,11H,2-3,5,7,9-10H2,1H3,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWMSLRDLQMGCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2CCCN(C2)CC3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














